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Compound of Interest

Compound Name:
Benzopyrene Related Compound

6

CAS No.: 161002-05-6

Cat. No.: B602337 Get Quote

Before modeling biological interactions, we must establish the compound's electronic and

physiochemical baseline. PAHs are lipophilic, but functionalization at the C6 position alters their

solubility and membrane permeability.

Physiochemical Descriptors (ADME)
Objective: Determine bioavailability and cellular uptake potential. Tool: SwissADME / OECD

QSAR Toolbox.

Lipophilicity (LogP): BRC-6 is expected to have a LogP > 5.0, indicating high membrane

permeability but poor aqueous solubility.

Topological Polar Surface Area (TPSA): Critical for predicting transport. A TPSA < 40 Å²

suggests high blood-brain barrier (BBB) penetration potential.

Data Presentation: Physiochemical Baseline
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Parameter
Benzo[a]pyrene
(Reference)

BRC-6
(Hypothetical C6-
Nitro)

Toxicity Implication

LogP (Consensus) ~6.13 ~5.40

High retention in

adipose tissue;

bioaccumulation.

Water Solubility ~1.62e-04 mg/ml ~5.0e-03 mg/ml

Increased solubility

may alter excretion

rates.

HOMO-LUMO Gap 3.6 eV 3.1 eV

Critical: Lower gap

implies higher

reactivity and radical

stability.

Dipole Moment 0.0 D ~4.5 D

Increased polarity

affects CYP binding

orientation.

Electronic Structure & Reactivity (DFT)
Objective: Predict the mechanism of metabolic activation (Bay Region vs. Radical Cation).

Protocol:

Software: ORCA or Gaussian (B3LYP/6-31G* level of theory).

Calculation: Optimize geometry and calculate Ionization Potential (IP).

Causality:

If IP < 7.35 eV, the compound is likely to undergo one-electron oxidation by peroxidase

enzymes (forming a radical cation) rather than solely CYP-mediated epoxidation.

BaP has an IP of ~7.1 eV. Substituents at C6 (e.g., -CH3) lower the IP further, enhancing

radical cation toxicity.
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Module 2: The Metabolic Bioactivation Workflow
Toxicity in PAHs is rarely intrinsic; it is acquired through bioactivation. This module simulates

the interaction with Phase I enzymes.

Receptor-Mediated Induction (AhR Docking)
The Aryl Hydrocarbon Receptor (AhR) acts as the "sensor" that upregulates CYP1A1/1B1.

Hypothesis: BRC-6 must bind AhR to induce the enzymes that subsequently metabolize it into

a toxin.

Step-by-Step Protocol:

Target Preparation: Retrieve Human AhR PAS-B domain structure (Homology model or

AlphaFold predicted, as crystal structures are limited).

Ligand Preparation: Energy minimize BRC-6 using MMFF94 force field (OpenBabel).

Docking Grid: Center grid box on the TCDD-binding pocket.

Execution: Run AutoDock Vina.

Validation: A binding affinity (ΔG) stronger than -9.0 kcal/mol suggests potent induction.

Metabolic Site Prediction (CYP1A1/1B1)
Objective: Determine if the C6-substituent blocks the "Bay Region" (positions 7,8,9,10). Tool:

SMARTCyp or BioTransformer.

Logic:

BaP: CYP1A1 attacks the 7,8 bond -> 7,8-epoxide -> 7,8-diol -> BPDE (Ultimate

Carcinogen).

BRC-6: If the C6 substituent causes steric hindrance or electronic deactivation of the 7,8

bond, the toxicity pathway shifts.

Simulation Output: Rank atomic sites by "Score of Lability." If C6 is blocked, look for

activation at the K-region (4,5 bond).
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Module 3: Genotoxicity & DNA Adduct Formation
The endpoint of PAH toxicity is DNA intercalation and covalent adduct formation.

DNA Intercalation Simulation
Objective: Assess non-covalent binding stability. Protocol:

DNA Model: B-DNA dodecamer (PDB: 1BNA).

Docking: Rigid docking of BRC-6 into the minor groove and intercalation sites.

Metric: Binding Energy. High affinity suggests the compound positions itself for covalent

attack.

Reactivity Prediction (Adducts)
Using the OECD QSAR Toolbox (DNA Binding Alert):

Alert Type: "Nucleophilic substitution at sp2 carbon" or "Michael addition."

Mechanism: If the DFT module predicted a stable radical cation at C6, the primary adduct

will be at the C8 or N7 of Guanine (depurinating adducts). This leads to apurinic sites and G-

>T transversions (signature of PAH carcinogenesis).

Visualization: The In Silico Toxicity Pathway
The following diagram illustrates the divergent toxicity pathways dependent on the C6-

substitution modeled in this guide.
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Metabolic Bioactivation Pathways
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Caption: Dual-pathway bioactivation model for BRC-6. C6-substitution often favors Pathway B

(Radical Cation), leading to depurinating adducts which are harder to detect by standard Ames

tests but highly carcinogenic.
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Module 4: Integrated Risk Assessment (AOP)
We synthesize the data into an Adverse Outcome Pathway (AOP) framework to support

regulatory filing or internal Go/No-Go decisions.

Key Event (KE)
In Silico Evidence
Requirement

Threshold for High Risk

MIE: AhR Activation Docking Score (Vina) < -9.5 kcal/mol (Ref: TCDD)

KE1: Bioactivation
SMARTCyp Reactivity / DFT

IP
IP < 7.2 eV (Radical Potential)

KE2: DNA Binding DNA Docking / QSAR Alert
Positive "H-acceptor-path3"

Alert

AO: Carcinogenicity
VEGA/CESAR Model

Prediction
Probability > 0.75

Decision Matrix:

Scenario A: High AhR binding + High Bay Region lability -> Class 1 Carcinogen (Like BaP).

Scenario B: High AhR binding + Low Bay Region lability + Low IP -> Potent Tumor Initiator

(Radical Mechanism).

Scenario C: Low AhR binding -> Low Toxicity (Metabolism is rate-limited).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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